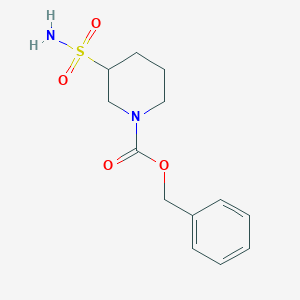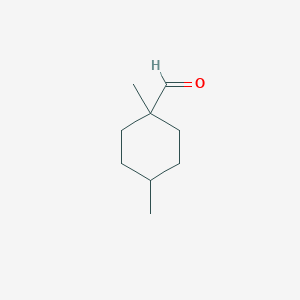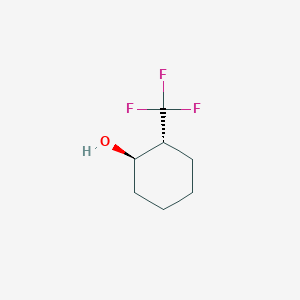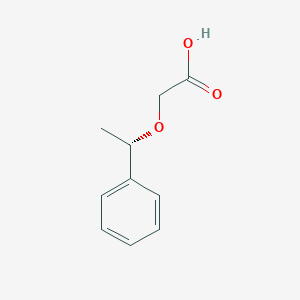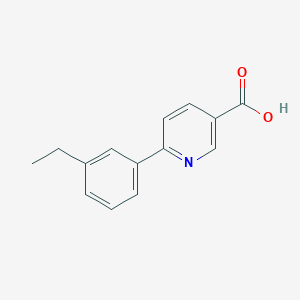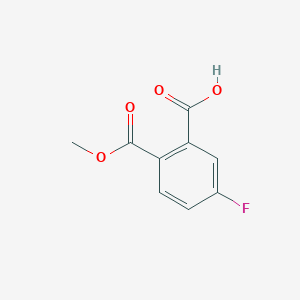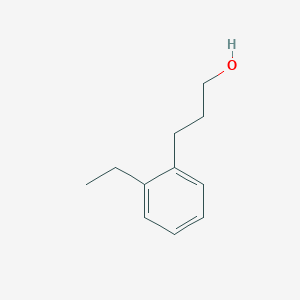
3-(2-Ethylphenyl)propan-1-ol
Overview
Description
3-(2-Ethylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiradical Activity : A homologous series of compounds including variants of propan-1-ol demonstrated antimicrobial activities against various human pathogens and also showed antioxidant activities. This suggests potential applications in antimicrobial and antioxidant therapies (Čižmáriková et al., 2020).
Synthesis of Chromans : Chromans can be synthesized from compounds like 3-(o-Fluorophenyl)propan-1-ol, indicating its use in organic synthesis and possibly in the pharmaceutical industry (Houghton, Voyle, & Price, 1980).
Inhibition of Carbon Steel Corrosion : Tertiary amines synthesized from derivatives of propan-1-ol demonstrated inhibitive performance on carbon steel corrosion, suggesting its application in materials science and engineering (Gao, Liang, & Wang, 2007).
Src Kinase Inhibitory and Anticancer Activities : Compounds derived from 3-(N-alkyl-N-phenylamino)propane-2-ol showed inhibitory activity against Src kinase and potential anticancer activity, highlighting its significance in cancer research (Sharma et al., 2010).
Synthesis of Phthalocyanines : The synthesis of novel phthalocyanines incorporating propan-2-ol derivatives has been reported, indicating applications in the field of chemical synthesis and potentially in dye and pigment production (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Asymmetric Synthesis of Pharmaceuticals : The compound has been used in the enzymatic resolution of amino alcohols, which is crucial for the production of certain pharmaceuticals like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Evaluation in Fluorescent Biomarkers : Certain derivatives of propan-1-ol were evaluated for their potential as fluorescent biomarkers, which is significant in the context of biodiesel quality control and environmental science (Pelizaro et al., 2019).
properties
IUPAC Name |
3-(2-ethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7,12H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTRWHIFTUYNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1H-pyrazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B8061383.png)

![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8061397.png)
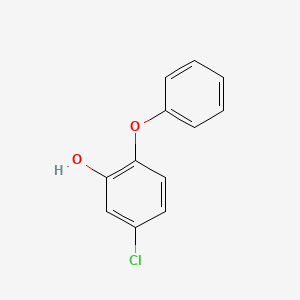
![Cyclopropyl-[1,2,4]triazin-3-YL-amine](/img/structure/B8061414.png)
